Cas no 59302-96-4 (2-(Benzofuran-2-yl)propan-2-ol)
2-(Benzofuran-2-yl)propan-2-ol Chemical and Physical Properties
Names and Identifiers
-
- 2-(Benzofuran-2-yl)propan-2-ol
- 2-(1-benzofuran-2-yl)propan-2-ol
- BXYFVUSELGSLBD-UHFFFAOYSA-N
- 59302-96-4
- SCHEMBL8036000
- F88564
- 2-(1-methyl-1-hydroxyethyl)benzofuran
- MFCD27939037
- 2-(1-hydroxy-1-methylethyl)benzofuran
-
- Inchi: 1S/C11H12O2/c1-11(2,12)10-7-8-5-3-4-6-9(8)13-10/h3-7,12H,1-2H3
- InChI Key: BXYFVUSELGSLBD-UHFFFAOYSA-N
- SMILES: O1C2C=CC=CC=2C=C1C(C)(C)O
Computed Properties
- Exact Mass: 176.083729621g/mol
- Monoisotopic Mass: 176.083729621g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 2
- Heavy Atom Count: 13
- Rotatable Bond Count: 1
- Complexity: 189
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 2.1
- Topological Polar Surface Area: 33.4Ų
2-(Benzofuran-2-yl)propan-2-ol Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Chemenu | CM155110-1g |
2-(benzofuran-2-yl)propan-2-ol |
59302-96-4 | 95% | 1g |
$405 | 2021-06-08 | |
| Alichem | A019098432-1g |
2-(Benzofuran-2-yl)propan-2-ol |
59302-96-4 | 95% | 1g |
$364.00 | 2023-09-01 | |
| Chemenu | CM155110-1g |
2-(benzofuran-2-yl)propan-2-ol |
59302-96-4 | 95% | 1g |
$*** | 2023-05-30 | |
| 1PlusChem | 1P01EDUP-250mg |
2-(Benzofuran-2-yl)propan-2-ol |
59302-96-4 | 95% | 250mg |
$162.00 | 2024-04-22 | |
| 1PlusChem | 1P01EDUP-1g |
2-(Benzofuran-2-yl)propan-2-ol |
59302-96-4 | 95% | 1g |
$406.00 | 2024-04-22 | |
| 1PlusChem | 1P01EDUP-5g |
2-(Benzofuran-2-yl)propan-2-ol |
59302-96-4 | 95% | 5g |
$1213.00 | 2024-04-22 | |
| Aaron | AR01EE31-250mg |
2-(Benzofuran-2-yl)propan-2-ol |
59302-96-4 | 95% | 250mg |
$143.00 | 2025-03-07 | |
| Aaron | AR01EE31-1g |
2-(Benzofuran-2-yl)propan-2-ol |
59302-96-4 | 95% | 1g |
$388.00 | 2025-03-07 | |
| Aaron | AR01EE31-5g |
2-(Benzofuran-2-yl)propan-2-ol |
59302-96-4 | 95% | 5g |
$1169.00 | 2023-12-15 | |
| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1738823-100mg |
2-(Benzofuran-2-yl)propan-2-ol |
59302-96-4 | 98% | 100mg |
¥718.00 | 2024-05-07 |
2-(Benzofuran-2-yl)propan-2-ol Suppliers
2-(Benzofuran-2-yl)propan-2-ol Related Literature
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Chen-Yu Chien,Sheng-Sheng Yu Chem. Commun., 2020,56, 11949-11952
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Xu Jie,Deng Xu,Weili Wei RSC Adv., 2019,9, 29149-29153
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Erika A. Cobar,Paul R. Horn,Robert G. Bergman,Martin Head-Gordon Phys. Chem. Chem. Phys., 2012,14, 15328-15339
Additional information on 2-(Benzofuran-2-yl)propan-2-ol
Introduction to 2-(Benzofuran-2-yl)propan-2-ol (CAS No. 59302-96-4)
2-(Benzofuran-2-yl)propan-2-ol, identified by the Chemical Abstracts Service Number (CAS No.) 59302-96-4, is a significant compound in the realm of organic chemistry and pharmaceutical research. This molecule, featuring a benzofuran moiety linked to a propan-2-ol backbone, has garnered attention due to its structural versatility and potential applications in medicinal chemistry. The benzofuran ring, a prominent feature in many bioactive natural products and drug candidates, contributes to the compound's unique chemical and pharmacological properties.
The structural motif of 2-(Benzofuran-2-yl)propan-2-ol positions it as a valuable intermediate in the synthesis of more complex molecules. Its dual functionality—hydroxyl and aromatic—makes it a versatile building block for further derivatization, enabling the development of novel pharmacophores. In recent years, there has been growing interest in exploring the therapeutic potential of benzofuran derivatives, particularly those that can modulate biological pathways associated with inflammation, neurodegeneration, and metabolic disorders.
Recent advancements in computational chemistry and molecular modeling have facilitated a deeper understanding of the interactions between 2-(Benzofuran-2-yl)propan-2-ol and biological targets. Studies suggest that the benzofuran scaffold can engage with various enzymes and receptors, making it a promising candidate for drug discovery. For instance, modifications at the hydroxyl group or the aromatic ring have been shown to influence binding affinity and selectivity, critical factors in designing effective therapeutic agents.
In the context of drug development, 2-(Benzofuran-2-yl)propan-2-ol has been investigated for its potential role in addressing neurological disorders. The benzofuran core is known to exhibit antioxidant and anti-inflammatory properties, which are relevant in conditions such as Alzheimer's disease and Parkinson's disease. Preclinical studies have demonstrated that derivatives of this compound can cross the blood-brain barrier and interact with key neurotransmitter systems, offering a potential therapeutic strategy.
Moreover, the compound's structural features make it an attractive candidate for developing antimicrobial agents. The combination of a hydroxyl group and an aromatic ring provides multiple sites for interaction with microbial enzymes and cell membranes. Research indicates that 2-(Benzofuran-2-yl)propan-2-ol and its derivatives can disrupt bacterial cell wall synthesis or interfere with essential metabolic pathways, contributing to their antibacterial efficacy.
The synthesis of 2-(Benzofuran-2-yl)propan-2-ol involves well-established organic reactions, including nucleophilic substitution and reduction processes. Advances in synthetic methodologies have enabled more efficient and scalable production of this compound, making it more accessible for research purposes. Techniques such as palladium-catalyzed cross-coupling reactions have been particularly useful in constructing the benzofuran moiety with high regioselectivity.
From a pharmacokinetic perspective, 2-(Benzofuran-2-yl)propan-2-ol exhibits moderate solubility in both water and organic solvents, which is advantageous for formulation development. Its bioavailability can be influenced by factors such as pH-dependent solubility and metabolic stability. Investigating these parameters is crucial for optimizing drug delivery systems and ensuring therapeutic efficacy.
The compound's potential applications extend beyond pharmaceuticals into agrochemicals and material science. For example, benzofuran derivatives have been explored as intermediates in the synthesis of pesticides due to their ability to interact with biological targets in pests while maintaining low toxicity to non-target organisms. Additionally, its structural rigidity makes it a candidate for developing functional materials with specific electronic or optical properties.
In conclusion, 2-(Benzofuran - 2 - yl ) propan - 2 - ol ( CAS No . 59302 - 96 - 4 ) is a multifaceted compound with significant promise in various fields of science and technology . Its unique structural features , coupled with recent advancements in synthetic chemistry and drug discovery , position it as a valuable asset for researchers aiming to develop novel therapeutics . As our understanding of its biological activities continues to evolve , so too will its applications across multiple disciplines .
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